3-Methylthio-4H-1,2,4-triazole
Overview
Description
3-Methylthio-4H-1,2,4-triazole is a heterocyclic compound that contains a sulfur atom and a triazole ring
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds and dipole interactions .
Mode of Action
It’s known that triazole compounds generally interact with their targets through hydrogen bonding and dipole interactions . They can act as pharmacophores, the part of a molecular structure responsible for a particular biological or pharmacological interaction .
Biochemical Pathways
Triazole compounds are known to be involved in a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Result of Action
It’s known that triazole compounds can exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Biochemical Analysis
Biochemical Properties
3-Methylthio-4H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly due to its ability to form hydrogen bonds and coordinate with metal ions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity . Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling molecules, leading to altered cellular responses . It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes and pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, it has been shown to inhibit enzyme activity by binding to the active site and preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under various conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound has been observed to cause alterations in cellular function, including changes in cell viability and proliferation . These temporal effects are important considerations for its use in biochemical and pharmacological studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with different biological activities . These metabolic pathways are crucial for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . It can be targeted to specific organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthio-4H-1,2,4-triazole typically involves the reaction of 3-amino-1,2,4-triazole with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
3-Methylthio-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazoles .
Scientific Research Applications
3-Methylthio-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its antiproliferative properties against cancer cells.
Industry: It is used in the development of new materials with unique properties .
Comparison with Similar Compounds
Similar Compounds
- 3-Mercapto-1,2,4-triazole
- 3-Amino-1,2,4-triazole
- 4-Methyl-4H-1,2,4-triazole-3-thiol
Uniqueness
3-Methylthio-4H-1,2,4-triazole is unique due to the presence of the methylthio group, which imparts distinct chemical properties and reactivity compared to other triazole derivatives. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring specific reactivity profiles .
Properties
IUPAC Name |
5-methylsulfanyl-1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3S/c1-7-3-4-2-5-6-3/h2H,1H3,(H,4,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQOOUMQVKQIQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341731 | |
Record name | 3-Methylthio-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7411-18-9 | |
Record name | 3-Methylthio-4H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7411-18-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles interact with their biological targets and what are the downstream effects?
A1: Research suggests that these compounds might function as glycine receptor agonists. [] This interaction is proposed based on their anticonvulsant profile, particularly their ability to antagonize strychnine-induced convulsions in mice. [] Glycine receptors play a crucial role in inhibitory neurotransmission in the central nervous system, and agonists of these receptors can suppress neuronal excitability. While the exact binding site and mechanism remain unclear, studies show that a representative compound, 5-phenyl-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole, enhanced muscimol-stimulated chloride influx in rat cerebellar membranes. [] This suggests a potential interaction with the GABAA receptor, which is closely associated with glycine receptors and involved in similar inhibitory pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.